
Cyclopentanone, 2,4-dimethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2,4-dimethyl-, trans- is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclopentane ring in a trans configuration. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.
Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,4-dimethylcyclopentanone can be oxidized to form 2,4-dimethylcyclopentanone carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: The parent compound without methyl substitutions.
2,2-Dimethylcyclopentanone: A similar compound with methyl groups at the 2nd position.
Cyclopentanone, 2,2-dimethyl-: Another isomer with different methyl group positioning.
Uniqueness: Cyclopentanone, 2,4-dimethyl-, trans- is unique due to its specific methyl group positioning and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other cyclopentanone derivatives .
Eigenschaften
CAS-Nummer |
51548-10-8 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(2R,4R)-2,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
UKJQTRVEZWBIRE-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C(=O)C1)C |
Kanonische SMILES |
CC1CC(C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


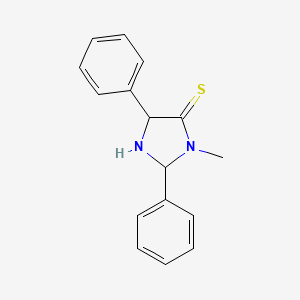
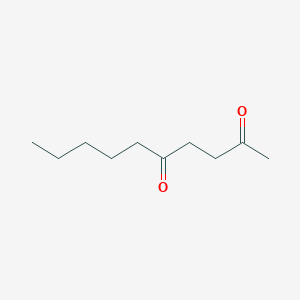
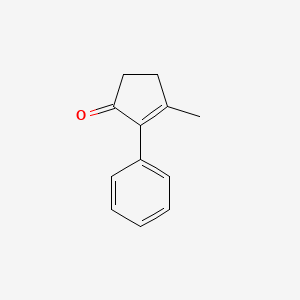

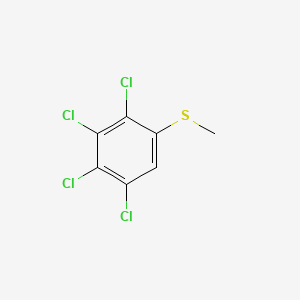
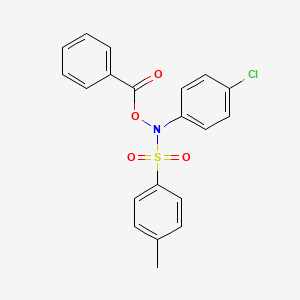
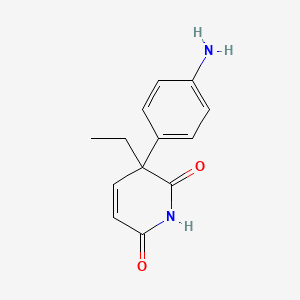
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
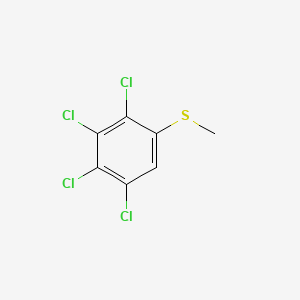




![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
